molecular formula C8H13NO B2721771 1-Propargylpiperidin-4-ol CAS No. 23003-05-6

1-Propargylpiperidin-4-ol

Numéro de catalogue B2721771
Numéro CAS: 23003-05-6
Poids moléculaire: 139.198
Clé InChI: CEUZTHSDJADUSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Applications De Recherche Scientifique

Enhancing Incretin Action for Type 2 Diabetes Management

1-Propargylpiperidin-4-ol has shown potential in enhancing the action of incretins, such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play significant roles in managing type 2 diabetes. Incretins improve glucose-dependent insulin secretion, promote β-cell proliferation, and enhance resistance to apoptosis. The rapid degradation of GLP-1 by dipeptidyl peptidase-4 (DPP-4) has led to the development of DPP-4 inhibitors and GLP-1-receptor agonists that decrease hemoglobin A1c (HbA1c) levels safely without weight gain in individuals with type 2 diabetes, showcasing a novel, physiologically based approach to treatment (Baggio & Drucker, 2007), (Drucker, 2003).

Cardiovascular Implications

Research also indicates that incretin-based therapies, including those enhancing the action of GLP-1, may have cardiovascular benefits. These therapies have been explored for their potential in reducing the risk factors associated with cardiovascular diseases in patients with type 2 diabetes. Some incretin-based medications have shown favorable outcomes in clinical practice, aligning with international guidelines for early treatment based on their effects on glucose metabolism, body weight reduction, and cardiovascular outcomes. However, the cardiovascular benefits of GLP-1 receptor agonists may vary, suggesting a need for further investigation to understand their full potential and mechanism of action (Sachinidis et al., 2020).

Molecular and Clinical Research Advances

Recent developments in molecular research highlight the therapeutic potential of depsipeptides, compounds related to this compound, showing promising biological activities including anticancer, antibacterial, and antiviral properties. These compounds, due to their diverse biological activities, have been the focus of research aiming to explore their therapeutic potentials further, especially in cancer treatment, where some depsipeptides have entered clinical trials (Ballard, Yu, & Wang, 2002).

Propriétés

IUPAC Name

1-prop-2-ynylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h1,8,10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUZTHSDJADUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23003-05-6
Record name 1-(prop-2-yn-1-yl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.